molecular formula C17H13FN2O3 B2535339 N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide CAS No. 1326943-00-3

N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2535339
CAS No.: 1326943-00-3
M. Wt: 312.3
InChI Key: BRLZHVOEGDUCEN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imino group, and a chromene backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Backbone: The chromene backbone can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the Imino Group: The imino group is typically introduced through a condensation reaction with an appropriate amine.

    Final Assembly: The final step involves coupling the chromene backbone with the fluorophenyl and imino groups under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or probes.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways, which could lead to the development of new therapeutic agents.

    Industry: In industrial applications, the compound may be used in the development of new materials with unique properties, such as fluorescence or conductivity, which could be useful in electronics or photonics.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-fluorophenyl)-2-imino-8-hydroxy-2H-chromene-3-carboxamide: This compound differs by the presence of a hydroxy group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide: The substitution of a chlorine atom for the fluorine atom can lead to differences in electronic properties and reactivity.

    N-(3-fluorophenyl)-2-amino-8-methoxy-2H-chromene-3-carboxamide: The replacement of the imino group with an amino group can significantly alter the compound’s chemical and biological properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-14-7-2-4-10-8-13(16(19)23-15(10)14)17(21)20-12-6-3-5-11(18)9-12/h2-9,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLZHVOEGDUCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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